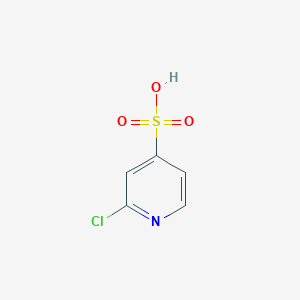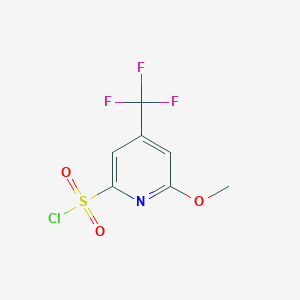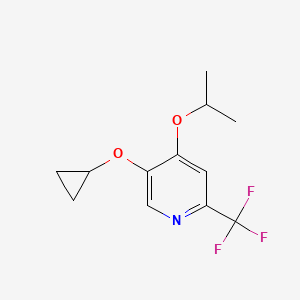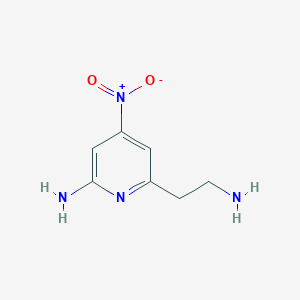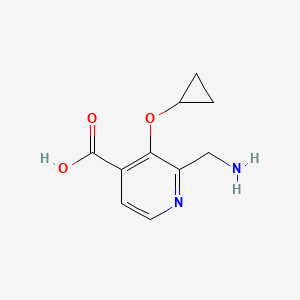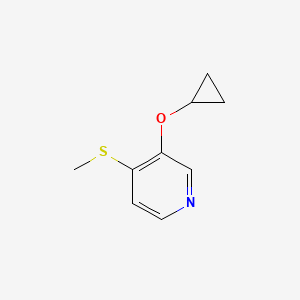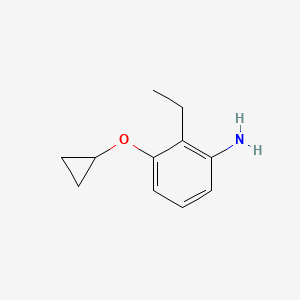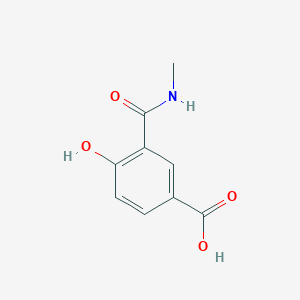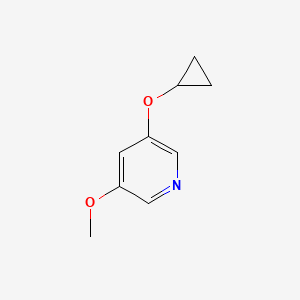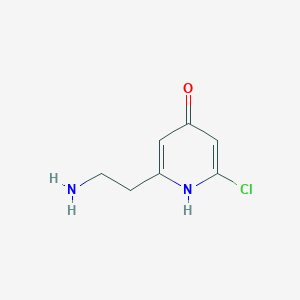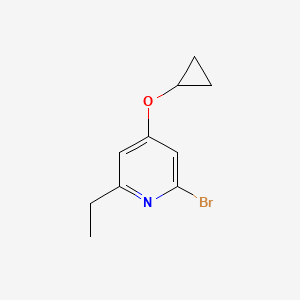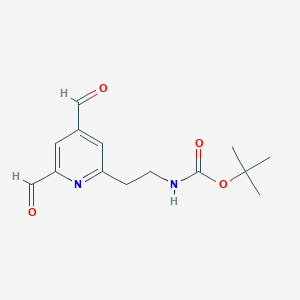
1-Tert-butoxy-3-cyclopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butoxy-3-cyclopropoxybenzene is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound features a benzene ring substituted with tert-butoxy and cyclopropoxy groups, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butoxy-3-cyclopropoxybenzene typically involves the reaction of a benzene derivative with tert-butyl alcohol and cyclopropyl alcohol under specific conditions. One common method involves the use of a flow microreactor system for the direct introduction of the tert-butoxycarbonyl group into the benzene ring . This method is efficient, versatile, and sustainable compared to traditional batch processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale flow microreactor systems to ensure high yield and purity. The use of tert-butyl esters in organic synthesis is well-documented, and similar methods can be adapted for the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-Tert-butoxy-3-cyclopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Potassium tert-butoxide (KOt-Bu) as a base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Tert-butoxy-3-cyclopropoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: May be used in the development of pharmaceuticals and drug intermediates.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Tert-butoxy-3-cyclopropoxybenzene involves its interaction with various molecular targets and pathways. The tert-butoxy group can act as a protecting group in organic synthesis, while the cyclopropoxy group can influence the compound’s reactivity and stability . The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as nucleophilic substitution and oxidation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl Ethers: Compounds like tert-butyl ethers of renewable diols (e.g., glycerol and propylene glycol ethers) share similar tert-butoxy groups.
tert-Butyloxycarbonyl-Protected Amino Acids: These compounds also feature tert-butoxy groups and are used in peptide synthesis.
Uniqueness
1-Tert-butoxy-3-cyclopropoxybenzene is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)15-12-6-4-5-11(9-12)14-10-7-8-10/h4-6,9-10H,7-8H2,1-3H3 |
InChI-Schlüssel |
DTROYEMUAPCSAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=CC(=C1)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


